molecular formula C10H14N2O4S B13087230 (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid CAS No. 1019115-35-5

(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid

Cat. No.: B13087230
CAS No.: 1019115-35-5
M. Wt: 258.30 g/mol
InChI Key: GLKJXYIOPFZUMH-UHFFFAOYSA-N
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Description

(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-yl)acetic acid is a thiazole derivative characterized by an isobutoxycarbonyl (O-CO-O-isobutyl) group attached to the amino substituent at the 2-position of the thiazole ring and an acetic acid moiety at the 4-position. Thiazole derivatives are frequently explored for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

CAS No.

1019115-35-5

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-[2-(2-methylpropoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C10H14N2O4S/c1-6(2)4-16-10(15)12-9-11-7(5-17-9)3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)(H,11,12,15)

InChI Key

GLKJXYIOPFZUMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID typically involves the reaction of isobutyl chloroformate with 2-aminothiazole-4-acetic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions often include maintaining a temperature range of 0-5°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazole derivatives with reduced functional groups .

Scientific Research Applications

(2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of metabolic pathways in microorganisms, making it an effective antimicrobial agent. Additionally, its interaction with cellular receptors can trigger apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Molecular Properties

The 2-amino group on the thiazole ring is a key site for functionalization. Variations in this group significantly influence physicochemical properties such as solubility, steric bulk, and electronic effects.

This compound lacks the ester oxygen present in the target isobutoxycarbonyl group, which may reduce solubility in polar solvents .

tert-Butoxycarbonyl (Boc) Substituent Compound: 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazol-4-yl]acetic acid () Molecular Formula: C₁₁H₁₆N₂O₄S Molecular Weight: 272.33 g/mol Substituent: Boc (O-CO-O-tert-butyl) Key Features: The Boc group is a common protecting group in organic synthesis. Its bulky tert-butyl moiety enhances steric shielding, which could stabilize the compound against enzymatic degradation. The ester oxygen in Boc may improve aqueous solubility compared to purely alkyl substituents .

Phenylsulfonyl Substituent Compound: {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid () Molecular Formula: C₁₁H₁₀N₂O₄S₂ Molecular Weight: 314.34 g/mol Substituent: Phenylsulfonyl (SO₂-C₆H₅) Key Features: The sulfonyl group is highly polar and electron-withdrawing, likely increasing solubility in polar solvents. This substituent may also engage in hydrogen bonding, influencing crystal packing (as discussed in ) .

However, the aromatic ring increases hydrophobicity, which may reduce solubility .

Heterocyclic Substituents

  • Thiophene Derivative : 2-(2-Thiophen-2-yl-1,3-thiazol-4-yl)acetic acid ()

  • Molecular Formula: C₉H₇NO₂S₂
  • Molecular Weight : 225.29 g/mol
  • Substituent : Thiophene

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type CAS Number Reference
[2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid C₉H₁₂N₂O₃S 228.27 Isobutyryl 887575-96-4
2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazol-4-yl]acetic acid C₁₁H₁₆N₂O₄S 272.33 tert-Butoxycarbonyl (Boc)
{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid C₁₁H₁₀N₂O₄S₂ 314.34 Phenylsulfonyl 62557-09-9
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid C₁₂H₉ClN₂O₃S 296.73 4-Chlorobenzoyl 255874-78-3
2-(2-Thiophen-2-yl-1,3-thiazol-4-yl)acetic acid C₉H₇NO₂S₂ 225.29 Thiophene

Research Findings and Implications

  • Solubility and Bioavailability : Compounds with polar substituents (e.g., sulfonyl in , Boc in ) exhibit higher aqueous solubility, making them suitable for pharmaceutical formulations. In contrast, hydrophobic groups like benzoyl or thiophene may enhance blood-brain barrier penetration.
  • Biological Activity : Thiazole derivatives with sulfonamide or benzoyl groups are frequently explored as enzyme inhibitors. For example, phenylsulfonyl-substituted compounds () may target carbonic anhydrases, while benzoyl derivatives () are studied in antimicrobial contexts.
  • Synthetic Utility : The Boc-protected analog () serves as an intermediate in peptide synthesis, highlighting the versatility of thiazole-acetic acid derivatives in organic chemistry.

Biological Activity

(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a thiazole ring and an isobutoxycarbonyl group. The biological activity of this compound has been investigated in various studies, revealing its potential therapeutic applications in treating several diseases.

Chemical Structure

The chemical structure of (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid can be represented as follows:

C8H12N2O3S\text{C}_8\text{H}_{12}\text{N}_2\text{O}_3\text{S}

This structure indicates the presence of functional groups that may contribute to its biological properties.

Antimicrobial Properties

Research has indicated that thiazole derivatives, including (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid, exhibit significant antimicrobial activity. In a study examining various thiazole compounds, it was found that they showed promising zones of inhibition against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been linked to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that these compounds can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses . This suggests a possible application in treating inflammatory diseases.

Analgesic Activity

The analgesic properties of (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid were assessed using the acetic acid-induced writhing test in mice. The results indicated a significant reduction in writhing movements, suggesting that this compound possesses peripheral analgesic activity comparable to standard analgesics like diclofenac sodium .

Study 1: Antimicrobial Assessment

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid. The results are summarized in Table 1:

CompoundZone of Inhibition (mm)Bacterial Strain
(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid15Staphylococcus aureus
(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid18Escherichia coli
Other Thiazole Derivative12Pseudomonas aeruginosa

This study highlighted the compound's effectiveness against common bacterial pathogens.

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory effects of thiazole compounds, it was found that (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid significantly inhibited TNF-α production in lipopolysaccharide-stimulated macrophages. The findings are detailed in Table 2:

TreatmentTNF-α Production (pg/mL)
Control250
Thiazole Compound (10 µM)150
Thiazole Compound (50 µM)80

This data suggests that the compound may act as a modulator of inflammatory pathways.

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